molecular formula C21H18O5 B2381707 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate CAS No. 328022-55-5

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Cat. No.: B2381707
CAS No.: 328022-55-5
M. Wt: 350.37
InChI Key: VDWWNGUUZKCGOZ-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a synthetic organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a methoxybenzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h4-6,9-12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWWNGUUZKCGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the oxo group: This step involves the oxidation of the benzo[c]chromene core using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with 3-methoxybenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzo[c]chromenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to certain receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its selective binding to the CB2 receptor.

    6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Used in various chemical and biological studies.

    Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate: Another structurally related compound with potential biological activities.

Uniqueness

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate stands out due to its unique combination of a benzo[c]chromene core and a methoxybenzoate ester group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a derivative of benzo[c]chromene, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

ComponentStructure
FormulaC₁₇H₁₈O₅
CAS Number304896-80-8

This compound features a benzo[c]chromene core with a methoxybenzoate side chain, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to benzo[c]chromenes exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain analogs demonstrated potent antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli . Although specific data on the 6-oxo derivative is limited, the structural similarities suggest potential efficacy in this area.

Anticancer Activity

Benzo[c]chromene derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia) . The mechanism often involves the induction of apoptosis and cell cycle arrest. While direct studies on this compound are sparse, its structural characteristics suggest it may possess similar anticancer properties.

Anti-inflammatory Effects

Compounds derived from the benzo[c]chromene scaffold have also been noted for their anti-inflammatory effects. Inhibitory actions on cyclooxygenase enzymes (COX-1 and COX-2) have been documented in related compounds . Such mechanisms could be relevant for the 6-oxo derivative in modulating inflammatory pathways.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various benzo[c]chromene derivatives revealed that some exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study highlighted the potential of these compounds as alternatives in treating resistant bacterial strains .

Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of benzo[c]chromene derivatives showed promising results against various cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that certain structural modifications enhance their anticancer activity .

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